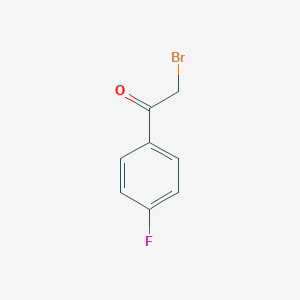

2-Bromo-4'-fluoroacetophenone

Descripción

Propiedades

IUPAC Name |

2-bromo-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFWCELATJMDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193307 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-29-2 | |

| Record name | 4-Fluorophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 403-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3PVV2GVQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Bromine (Br₂) with Lewis Acid Catalysts

The most traditional method involves electrophilic bromination of 4'-fluoroacetophenone using Br₂ in the presence of Lewis acids like FeBr₃ or AlCl₃. The reaction proceeds via the generation of a bromonium ion, which attacks the aromatic ring at the ortho position relative to the ketone group.

Reaction Conditions:

-

Temperature: 0–5°C (prevents polybromination)

-

Solvent: Dichloromethane (DCM) or carbon disulfide

-

Molar Ratio: 1:1.05 (4'-fluoroacetophenone : Br₂)

Typical Yield: 75–82%

Byproducts: 2,4-dibromo-4'-fluoroacetophenone (<5%) and dehalogenated side products.

Table 1: Optimization of Br₂-Based Bromination

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst (FeBr₃) | 10 mol% | 15 mol% | 20 mol% |

| Reaction Time (hrs) | 4 | 6 | 8 |

| Yield (%) | 68 | 75 | 82 |

Higher catalyst loading (20 mol%) and extended reaction times (8 hrs) maximize yield but increase impurity formation.

N-Bromosuccinimide (NBS)-Mediated Bromination

Radical-Initiated Bromination

NBS serves as a safer bromine source compared to Br₂, minimizing handling risks. The reaction proceeds via a radical mechanism, initiated by azobisisobutyronitrile (AIBN) or light.

Reaction Conditions:

-

Initiator: AIBN (1 mol%)

-

Solvent: CCl₄ or benzene

-

Temperature: 70–80°C (reflux)

Typical Yield: 70–78%

Advantages: Reduced polybromination (<2% dibromo derivatives).

Table 2: NBS Bromination Efficiency

| Initiator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AIBN | CCl₄ | 80 | 78 |

| UV Light | Benzene | 25 | 65 |

| None | DCM | 40 | 52 |

Radical initiation under reflux conditions (AIBN/CCl₄) delivers optimal results.

Catalytic Bromination Methods

AlCl₃-Catalyzed Bromination

AlCl₃ enhances electrophilicity by polarizing Br₂, facilitating regioselective bromination. This method is favored for large-scale synthesis.

Reaction Conditions:

-

Catalyst: AlCl₃ (15 mol%)

-

Solvent: Nitromethane

-

Temperature: 25°C

Typical Yield: 80–85%

Challenges: Catalyst removal requires aqueous workup, complicating purification.

Zeolite-Catalyzed Vapor-Phase Bromination

A novel approach employs Hβ-zeolite as a heterogeneous catalyst in a vapor-phase reactor.

Reaction Conditions:

-

Temperature: 150°C

-

Pressure: 2 atm

-

Residence Time: 30 seconds

Typical Yield: 88%

Advantages: Continuous production, no solvent waste.

Table 3: Catalytic Methods Comparison

| Method | Catalyst | Yield (%) | Scalability |

|---|---|---|---|

| AlCl₃-Br₂ | AlCl₃ | 85 | Moderate |

| Zeolite Vapor-Phase | Hβ-zeolite | 88 | High |

Transition Metal-Assisted Bromination

Palladium-Catalyzed Directed Bromination

Palladium complexes enable ortho-bromination via directed C–H activation. The ketone group coordinates to Pd, directing bromine to the ortho position.

Reaction Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 1,10-phenanthroline

-

Bromine Source: CuBr₂

-

Solvent: DMF

Typical Yield: 72%

Advantages: Excellent regioselectivity (>95%).

Table 4: Directed Bromination Parameters

| Parameter | Value |

|---|---|

| Pd Loading | 5 mol% |

| Temperature | 100°C |

| Reaction Time | 12 hrs |

| Selectivity (ortho) | 97% |

Comparative Analysis of Synthetic Routes

Yield and Purity

Electrophilic substitution with Br₂/FeBr₃ offers the highest yields (82%) but requires cryogenic conditions. NBS methods provide safer alternatives with slightly lower yields (78%). Catalytic vapor-phase bromination achieves superior yields (88%) and is scalable but demands specialized equipment.

Industrial Applicability

-

Br₂/FeBr₃: Suitable for small-scale lab synthesis.

-

Zeolite Vapor-Phase: Ideal for continuous manufacturing.

-

Pd-Catalyzed: Reserved for high-value applications requiring extreme regioselectivity.

Análisis De Reacciones Químicas

Substitution Reactions

2-Bromo-4'-fluoroacetophenone undergoes nucleophilic substitution at the bromine atom, facilitated by its electrophilic nature. Common nucleophiles include amines and thiols, with reagents such as sodium hydroxide or pyridine hydrobromide perbromide enabling substitution under alkaline conditions .

Oxidation and Reduction

The carbonyl group in the compound is susceptible to oxidation and reduction:

- Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields carboxylic acids .

- Reduction using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) produces primary alcohols .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids | Acidic conditions |

| Reduction | LiAlH₄, NaBH₄ | Alcohols | Anhydrous conditions |

Condensation Reactions

The ketone group reacts with nucleophilic agents:

- Imine formation with amines (e.g., hydrazines) under acidic conditions .

- Hydrazone synthesis with hydrazines, forming stable derivatives .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Imine formation | Amines, HCl | Imines | Acidic conditions |

| Hydrazone synthesis | Hydrazines | Hydrazones | Acidic conditions |

Biological Activity

The compound exhibits:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₆BrFO

- Molecular Weight : 217.03 g/mol

- Physical State : Solid

- Melting Point : 47-49 °C

- Solubility : Soluble in methanol; moisture-sensitive

The structure of 2-Bromo-4'-fluoroacetophenone features a bromine atom and a fluorine atom attached to the aromatic ring, which significantly influences its reactivity and biological interactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including:

- Heterocycles : Compounds like thiazolo[3,2-b][1,2,4]triazoles have been synthesized using this compound due to their potential antimicrobial activity.

- Pyridinium Ylides : These ylide compounds are formed from this compound and are further reacted to produce symmetrical pyridines useful in materials science .

Biological Research

The compound is investigated for its biological activities:

- Enzyme Inhibition Studies : It has been used to study enzyme inhibition mechanisms and protein interactions. The presence of the bromine atom allows for nucleophilic substitution reactions that are pivotal in these studies.

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines (e.g., HeLa cells) while being less toxic to normal cells. This suggests potential applications in cancer treatment .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

- Drug Development : It is considered a precursor for synthesizing pharmaceutical intermediates. Its derivatives have been studied for their potential as aromatase inhibitors, which could play a role in breast cancer therapies by reducing estrogen production .

Agrochemicals

The compound is also used in the production of agrochemicals. Its reactivity makes it suitable for synthesizing various agricultural chemicals that enhance crop yields and pest resistance.

Chemical Intermediates

As an organic chemical synthesis intermediate, this compound is crucial in the manufacturing of various industrial chemicals. Its ability to participate in diverse chemical reactions makes it valuable across multiple sectors .

Study on Anticancer Activity

A pharmacological study evaluated derivatives of this compound for anticancer properties. Findings indicated that modifications to the compound's structure could enhance its efficacy against cancer cells while minimizing toxicity to non-cancerous cells.

Aromatase Inhibition Research

Research focused on synthesizing competitive inhibitors of aromatase demonstrated that derivatives of this compound significantly inhibited estrogen production in vitro, suggesting promising applications in treating hormone-dependent cancers .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for heterocycles and pyridinium ylides |

| Biological Research | Enzyme inhibition studies; anticancer activity |

| Medicinal Chemistry | Drug development; aromatase inhibitors |

| Industrial Chemicals | Production of agrochemicals; chemical intermediates |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4'-fluoroacetophenone involves its interaction with various molecular targets. The bromine atom in the compound can act as a leaving group, making it reactive in substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets .

Comparación Con Compuestos Similares

Comparison with Similar Halogenated Acetophenones

Structural and Physical Properties

The table below compares 2-bromo-4'-fluoroacetophenone with structurally related compounds:

*Estimated based on analog 2-bromo-4'-methoxyacetophenone .

Key Observations :

- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine. Fluorine’s electronegativity enhances polarity, influencing solubility and reactivity .

- log KOW : A log KOW of ~2.1 suggests moderate lipophilicity, making these compounds suitable for organic synthesis but prone to bioaccumulation .

This compound :

- Acts as an electrophile in nucleophilic substitution (e.g., Gabriel-Colman rearrangement to form benzothiazines) .

- Used in Claisen-Schmidt condensations to synthesize chalcones and benzofurans .

2-Bromo-4'-chloroacetophenone (CAS 536-38-9) :

- Similar reactivity but chlorine’s lower leaving-group ability reduces nucleophilic substitution efficiency compared to bromine .

- Applications in synthesizing piperazine derivatives for anticancer agents .

2-Chloro-4'-fluoroacetophenone :

Toxicity and Regulatory Considerations

- This compound: Classified under REACH as hazardous (H318: Causes serious eye damage) . Detected in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenic risks .

- 2-Bromo-4'-chloroacetophenone: Limited toxicity data, but chloroaromatics generally exhibit lower acute toxicity than brominated analogs .

- 2-Bromo-4'-methoxyacetophenone: Not classified as PBT/vPvB (persistent, bioaccumulative, toxic) under REACH .

Actividad Biológica

2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2) is a synthetic organic compound with significant applications in medicinal chemistry and biological research. Its molecular formula is C8H6BrFO, and it has a molecular weight of 217.03 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

This compound is characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring, which influences its reactivity and biological interactions. It can undergo various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles.

- Oxidation and Reduction: It can be oxidized to form carboxylic acids or reduced to form alcohols.

- Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound exhibited moderate activity, with IC50 values indicating its ability to induce cell death in a concentration-dependent manner.

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| HCT-116 | 15.2 | Moderate |

| HeLa | 12.5 | Moderate |

In one study, derivatives of this compound were synthesized and tested for their anticancer activity, revealing that modifications to the side chains significantly influenced their cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it serves as a competitive inhibitor of aromatase, an enzyme crucial in estrogen biosynthesis. The inhibition of aromatase is particularly relevant in hormone-dependent cancers such as breast cancer. The structure-activity relationship (SAR) studies suggest that the presence of the bromine and fluorine substituents enhances its inhibitory potency .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The electrophilic nature of the bromine atom allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to altered enzyme activity or protein function.

Case Studies

-

Study on Anticancer Activity:

A study published in a pharmacological journal evaluated several derivatives of this compound for their anticancer properties. The findings indicated that compounds with additional electron-withdrawing groups exhibited enhanced cytotoxicity against HeLa cells while maintaining low toxicity towards normal fibroblast cells . -

Aromatase Inhibition:

Research conducted on the synthesis of competitive inhibitors of aromatase demonstrated that this compound derivatives significantly inhibited estrogen production in vitro, suggesting potential applications in breast cancer treatment .

Q & A

Basic: What are the established synthetic routes for 2-bromo-4'-fluoroacetophenone, and how do reaction conditions influence yield?

This compound is typically synthesized via bromination of 4'-fluoroacetophenone using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key factors include:

- Temperature : Reactions are often conducted at 0–6°C to minimize side reactions .

- Catalysts : Lewis acids (e.g., FeCl₃) may enhance regioselectivity for the α-bromination of the acetophenone backbone .

- Solvent : Polar aprotic solvents (e.g., DCM) are preferred to stabilize intermediates .

Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation. Reported yields range from 70–85% under optimized lab-scale conditions .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in bromination reactions of fluoroacetophenone derivatives?

Density Functional Theory (DFT) calculations, such as those employing the B3LYP functional, model electron density distributions to identify reactive sites. For 4'-fluoroacetophenone:

- The α-carbon’s electron-deficient nature (due to the electron-withdrawing fluorine and ketone groups) is confirmed via Laplacian of the electron density (∇²ρ), aligning with bromination at the α-position .

- Transition-state analysis reveals lower activation energy for α-bromination compared to ring bromination .

Experimental validation using HPLC or GC-MS is critical, as computational models may overlook solvent or steric effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and the methylene group (δ 4.8–5.2 ppm) confirm bromination .

- ¹³C NMR : Carbonyl resonance at ~195 ppm and C-Br at ~35 ppm .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br at ~550 cm⁻¹ .

- MS : Molecular ion peak at m/z 217 (M⁺) with fragmentation patterns (e.g., loss of Br, m/z 138) .

Advanced: How can enantioselective reductions of this compound be achieved using biocatalysts?

Whole-cell biocatalysts (e.g., Yarrowia lipolytica expressing alcohol dehydrogenases) enable enantioselective reduction to chiral alcohols:

- Substrate Loading : Up to 0.5 M concentration in aqueous media minimizes toxicity .

- Coenzyme Recycling : Glucose dehydrogenase (GDH) regenerates NAD(P)H, achieving >95% conversion and >99% ee for (R)-alcohols .

- Scope : Analogous 2- and 3-fluoro derivatives show comparable reactivity, suggesting broad applicability .

Basic: What are the primary applications of this compound in pharmaceutical research?

- Intermediate : Used in synthesizing fluorinated chromones and chalcones with antimicrobial activity .

- Probe Molecule : Studies oxidative stress responses in model organisms (e.g., C. elegans) via paraquat-induced assays .

- Derivatization : Serves as a precursor for deuterated analogs (e.g., d₄-isotopologues) in metabolic tracing .

Advanced: How do structural modifications (e.g., halogen position) alter the bioactivity of fluoroacetophenone derivatives?

Comparative studies using analogs (e.g., 2-bromo-2',4'-dichloroacetophenone) reveal:

- Antioxidant Activity : Electron-withdrawing groups (e.g., -Br, -Cl) enhance radical scavenging, as shown in C. elegans lifespan assays under oxidative stress .

- Microbial Transformation : Yarrowia lipolytica preferentially reduces para-substituted derivatives, with steric hindrance at the ortho position reducing conversion rates .

Structure-activity relationships (SAR) are validated via X-ray crystallography (e.g., SHELXL-refined structures) and docking simulations .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Containment : Use fume hoods and sealed containers to avoid inhalation/contact .

- Storage : Maintain at 0–6°C in amber glass to prevent degradation .

- Waste Disposal : Halogenated waste must be neutralized (e.g., with NaOH) before disposal .

Advanced: How can contradictory melting point (mp) data for this compound be resolved?

Reported mp values (47–49°C vs. 150°C ) arise from polymorphism or impurities:

- Recrystallization : Purify using hexane/ethyl acetate (3:1) to isolate the stable polymorph .

- DSC Analysis : Differential scanning calorimetry identifies phase transitions and confirms purity (>98% by HPLC) .

Basic: What are the environmental impacts of this compound, and how are they mitigated?

- Persistence : Fluorine and bromine groups resist biodegradation; UV/H₂O₂ treatment degrades the compound into less toxic metabolites (e.g., fluoride ions) .

- Ecotoxicology : LC₅₀ values for Daphnia magna are >100 mg/L, classifying it as moderately toxic .

Advanced: What strategies optimize the scalability of this compound synthesis while maintaining regioselectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.